Specific Scientific Field: Microbiology and Infectious Diseases
Summary of Application: Fidaxomicin Metabolite OP-1118 is a nonabsorbed macrocyclic antibiotic. It has been approved by the FDA for the treatment of Clostridium difficile infection (CDI) in adults. CDI is caused by the Gram-positive anaerobe C. difficile and is associated with antibiotic use. Fidaxomicin is bactericidal and inhibits RNA polymerase at a distinct site from rifamycins. It is particularly valuable due to its narrow-spectrum activity, sparing the indigenous fecal microbiota .
Experimental Procedures:OP-1118 is a metabolite of fidaxomicin, a macrocyclic antibiotic []. Fidaxomicin is a medication used to treat CDI, a bacterial infection that inflames the lining of the colon []. Following fidaxomicin administration, the body metabolizes it into OP-1118, which retains some antibacterial activity against C. difficile [].
OP-1118 possesses a complex molecular structure with the formula C48H68Cl2O17 []. It is classified as a macrocyclic lactone due to the presence of a large ring containing a lactone ester group []. This structure is critical for its interaction with bacterial RNA polymerase, an enzyme essential for bacterial growth [].